molecular formula C9H12ClN3O2 B2664940 5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid CAS No. 329268-83-9

5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid

Cat. No.: B2664940
CAS No.: 329268-83-9
M. Wt: 229.66
InChI Key: NVKLOSGIRBPOMJ-UHFFFAOYSA-N
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Description

5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloro group at position 5, a diethylamino group at position 2, and a carboxylic acid group at position 4. It has a molecular formula of C9H12ClN3O2 and a molecular weight of 229.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with diethylamine under reflux conditions. The reaction proceeds through nucleophilic substitution, where the methoxy groups are replaced by the diethylamino group. The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Esterification and Amidation: Formation of esters and amides.

Scientific Research Applications

5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The diethylamino group enhances its ability to interact with enzymes and receptors, potentially inhibiting their activity. The chloro group may contribute to its binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This group enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-chloro-2-(diethylamino)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-3-13(4-2)9-11-5-6(10)7(12-9)8(14)15/h5H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKLOSGIRBPOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C(=N1)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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